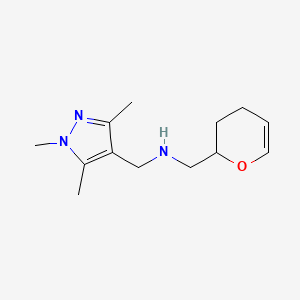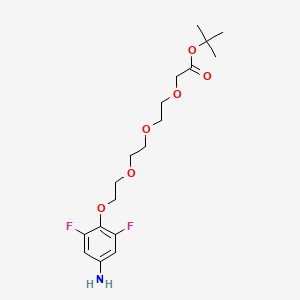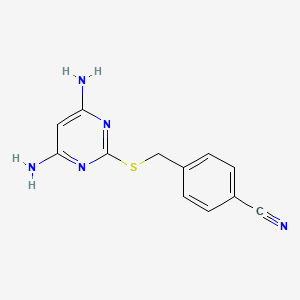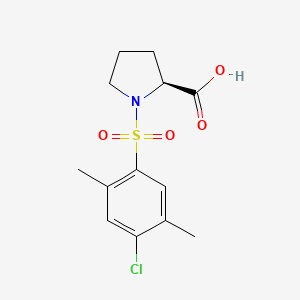
n-(2-Hydroxyethyl)-n-isopropyl-1-methyl-1h-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that combines a pyrazole ring with sulfonamide and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with N-isopropylethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfinamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Known for its antidepressant activity.
Methyldiethanolamine: Used as a sweetening agent in gas treatment.
N-(2-Hydroxyethyl)cytisine: Exhibits antiarrhythmic and analgesic activities.
Uniqueness
N-(2-Hydroxyethyl)-N-isopropyl-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H17N3O3S |
|---|---|
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-1-methyl-N-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C9H17N3O3S/c1-8(2)12(4-5-13)16(14,15)9-6-10-11(3)7-9/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
LGDIDXGXZRSLOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCO)S(=O)(=O)C1=CN(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
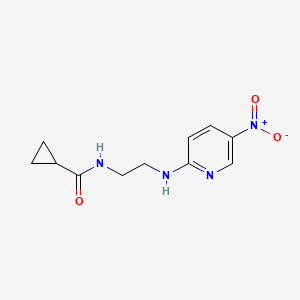
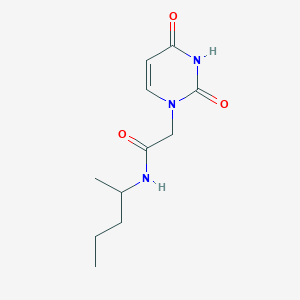
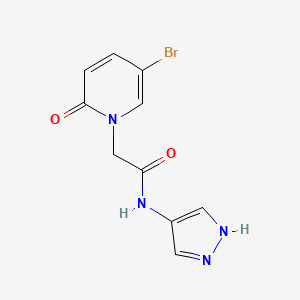
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

